molecular formula C18H22O4 B1588333 (+)-1,4-Di-O-benzyl-D-threitol CAS No. 91604-41-0

(+)-1,4-Di-O-benzyl-D-threitol

Cat. No. B1588333
CAS RN: 91604-41-0
M. Wt: 302.4 g/mol
InChI Key: YAVAVQDYJARRAU-QZTJIDSGSA-N
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Description

(+)-1,4-Di-O-benzyl-D-threitol (DBT) is a chiral molecule that has been studied extensively in recent years due to its unique properties and potential applications in the field of chemistry. DBT is a naturally occurring compound found in some plants and animals, and has been used in a variety of laboratory experiments and research studies. DBT has been studied for its ability to act as a catalyst in a range of chemical reactions, and for its potential as a therapeutic agent in the treatment of a range of diseases.

Scientific Research Applications

  • Synthesis of Organic Compounds

    • (+)-1,4-Di-O-benzyl-D-threitol serves as an intermediate in the synthesis of various organic compounds. It is used in the preparation of 1,4-di-O-alkyl threitols from tartaric acid, contributing to acetal formation, alkylation, and hydrolysis processes (Mash et al., 2003). Additionally, it is employed in the diastereoselective cyclopropanation of α,β-unsaturated ketals (Mash & Nelson, 1987) and for chromatographic resolution of diastereomeric α-hydroxycycloalkanone ketals (Mash & Hemperly, 1988).
  • Application in Biochemistry and Medicine

    • In biochemistry, (+)-1,4-Di-O-benzyl-D-threitol is used for the synthesis of compounds like 1,2,3-tri-O-beta-lactosyl-D-threitol, which are useful in assessing the binding properties of D-galactopyranose to human and rabbit hepatocytes (Vaino, Depew, & Szarek, 1997). Its derivatives also aid in the asymmetric synthesis of axially chiral biaryls (Tuyet et al., 2000).
  • Biotechnological Production of D-threitol

    • In biotechnology, (+)-1,4-Di-O-benzyl-D-threitol is used in the engineered production of D-threitol, a diastereoisomer of erythritol, using strains like Yarrowia lipolytica, demonstrating its importance in green chemistry, food, pharmaceuticals, and medicine (Chi et al., 2019).
  • Polymer Synthesis

    • It is utilized in the synthesis of carbohydrate-based poly(butylene terephthalate) (PBT) copolyesters, contributing to the development of biodegradable and bio-based materials in green chemistry (Lavilla et al., 2014).
  • Catalytic and Synthetic Chemistry

    • (+)-1,4-Di-O-benzyl-D-threitol is instrumental in catalytic and synthetic chemistry, contributing to mechanistic studies and the development of diastereoselective synthesis methods (Mash et al., 1990).

properties

IUPAC Name

(2R,3R)-1,4-bis(phenylmethoxy)butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAVQDYJARRAU-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H](COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426474
Record name (+)-1,4-Di-O-benzyl-D-threitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-1,4-Di-O-benzyl-D-threitol

CAS RN

91604-41-0
Record name (+)-1,4-Di-O-benzyl-D-threitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.2 g of the 1,4-bis(benzyloxy)-2,3-epoxybutane thus obtained was dissolved in a mixture comprising 120 ml of tetrahydrofuran and 30 ml of water. Then 30 ml of an aqueous solution containing 6 ml of 60% perchloric acid was added dropwise thereto under ice-cooling and stirring. After stirring at the same temperature for additional 4 hours, the reaction mixture was poured into ice/water and extracted with ether. The extract was washed with water and dried. After distilling off the solvent, the obtained oily residue was purified by column chromatography (silica gel, hexane/ethyl acetate) to thereby give 2.7 g of 1,4-bis(benzyloxy)-2,3-butanediol as a colorless liquid.
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (+)-1,4-Di-O-benzyl-D-threitol in enantioselective synthesis?

A: (+)-1,4-Di-O-benzyl-D-threitol acts as a chiral auxiliary in enantioselective synthesis. It can be used to create chiral ketal protecting groups for ketones. This strategy is highlighted in the synthesis of (4S, 5S)-4,5-Dihydroxycyclopent-2-En-1-One Isopropylidine Ketal [] and the enantioselective preparation of (R)-(-)-muscone []. By reacting the ketone with (+)-1,4-Di-O-benzyl-D-threitol, a diastereomeric mixture of ketals can form, which may be separable by chromatography. After subsequent synthetic steps, the chiral auxiliary can be removed, yielding an enantioenriched product.

Q2: Can you provide an example of how (+)-1,4-Di-O-benzyl-D-threitol facilitates the separation of diastereomers?

A: Certainly. In the synthesis of (4S, 5S)-4,5-Dihydroxycyclopent-2-En-1-One Isopropylidine Ketal [], the researchers reacted 4-bromo-2-cyclopenten-1-one with (+)-1,4-Di-O-benzyl-D-threitol to form a ketal. This reaction yielded a diastereomeric mixture of diols. The researchers were then able to separate these diastereomers using chromatography, highlighting the utility of (+)-1,4-Di-O-benzyl-D-threitol in enantioselective synthesis.

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